Trichlorosilyl
Overview
Description
Mechanism of Action
Target of Action
Trichlorosilyl, also known as this compound radical or Silane, trichloro-, primarily targets p-block elements . These elements include Boron (B), Carbon ©, Silicon (Si), Germanium (Ge), Phosphorus (P), and Sulfur (S) . The compound forms anions with these elements, which are stabilized solely by this compound groups .
Mode of Action
This compound interacts with its targets through the formation of anions . These anions, denoted as [E(SiCl3)n], exhibit high reactivity due to the presence of this compound groups . They have been used in substitution reactions, as superacids, and weakly coordinating anions . This diverse reactivity makes these anions useful as reagents in a number of transformations .
Biochemical Pathways
It is known that the compound can introduce the central atom e into new compounds , suggesting that it may influence various biochemical pathways.
Pharmacokinetics
Computational platforms like admetlab and admetSAR can be used to predict these properties.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its high reactivity . It can introduce the central atom E into new compounds , potentially altering their structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichlorosilane is primarily produced by treating powdered metallurgical grade silicon with hydrogen chloride gas at approximately 300°C. This reaction yields trichlorosilane and hydrogen gas : [ \text{Si} + 3 \text{HCl} \rightarrow \text{HCl}_3\text{Si} + \text{H}_2 ]
Another method involves the reaction of silicon tetrachloride with hydrogen gas : [ \text{SiCl}_4 + \text{H}_2 \rightarrow \text{HCl}_3\text{Si} + \text{HCl} ]
Industrial Production Methods
In industrial settings, trichlorosilane is produced in large quantities using the above methods. The process involves the chlorination of silicon, followed by purification through distillation to separate trichlorosilane from byproducts such as silicon tetrachloride and hexachlorodisilane .
Chemical Reactions Analysis
Types of Reactions
Trichlorosilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, trichlorosilane hydrolyzes to form siloxane polymers and hydrochloric acid.
Hydrosilylation: Trichlorosilane reacts with alkenes in the presence of a catalyst to form organosilicon compounds.
Reduction: Trichlorosilane can reduce aldehydes to alcohols and imines to amines.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction occurs readily at room temperature.
Hydrosilylation: Catalysts such as platinum or rhodium are used, and the reaction typically occurs at elevated temperatures.
Reduction: Dimethylformamide can be used as a reagent for the reduction reactions.
Major Products
Hydrolysis: Siloxane polymers and hydrochloric acid.
Hydrosilylation: Organosilicon compounds such as octadecyltrichlorosilane.
Reduction: Alcohols and amines.
Scientific Research Applications
Trichlorosilane has numerous applications in scientific research and industry:
Semiconductor Industry: It is a key precursor in the production of ultrapure silicon for semiconductor devices.
Surface Modification: Used to create self-assembled monolayers on various surfaces, enhancing properties such as hydrophobicity and adhesion.
Organic Synthesis: Employed as a reagent in the synthesis of various organosilicon compounds.
Polymer Coatings: Utilized in the production of silane-based polymer coatings for improved durability and resistance.
Comparison with Similar Compounds
Trichlorosilane is similar to other chlorosilanes such as dichlorosilane (H₂SiCl₂) and silicon tetrachloride (SiCl₄). trichlorosilane is unique due to its specific reactivity and applications:
Dichlorosilane: Less reactive and primarily used in the production of silicon-based polymers.
Silicon Tetrachloride: Used in the production of optical fibers and as a precursor to other silicon compounds.
Properties
InChI |
InChI=1S/Cl3Si/c1-4(2)3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDADIYYMSXQJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4029301, DTXSID40940810 | |
Record name | Trichlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4029301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichlorosilyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19165-34-5, 10025-78-2 | |
Record name | Silyl, trichloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19165-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichlorosilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trichlorosilyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019165345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trichlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4029301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichlorosilyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRICHLOROSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZY2645L6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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